

Ethyl 3-aminopyrazine-2-carboxylate: A Technical Overview

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Compound of Interest

Compound Name: Ethyl 3-aminopyrazine-2-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-aminopyrazine-2-carboxylate is a heterocyclic organic compound featuring a pyrazine ring core, an amino group, and an ethyl ester functional group.[1][2] Its molecular formula is $C_7H_9N_3O_2$ and it has a molecular weight of 167.17 g/mol.[1][3][4] This compound serves as a critical building block in organic synthesis, particularly for the development of more complex functionalized pyrazines.[1] The pyrazine moiety is a key structural feature in numerous FDA-approved drugs, highlighting the significance of its derivatives in medicinal chemistry.[1] **Ethyl 3-aminopyrazine-2-carboxylate** and related structures are actively investigated for their potential antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Furthermore, its stable aromatic system makes it a candidate for applications in material science, including the development of organic electronics and functional polymers.[1]

Core Physicochemical Properties

The fundamental physical and chemical properties of **Ethyl 3-aminopyrazine-2-carboxylate** are summarized below. These parameters are essential for designing synthetic routes, predicting behavior in biological systems, and developing formulations.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₉ N ₃ O ₂	[1][2][3][4]
Molecular Weight	167.17 g/mol	[1][3][4]
Melting Point	170 °C (sublimes) at 12 Torr	[3]
Boiling Point	310.6 °C at 760 mmHg	[1][3]
Density	1.261 g/cm ³	[3]
Flash Point	141.6 °C	[1][3]
pKa (Predicted)	-0.17 ± 0.10	[3]
LogP	0.2355	[4]
Topological Polar Surface Area (TPSA)	78.1 Å ²	[4]
Hydrogen Bond Donors	1	[4]
Hydrogen Bond Acceptors	5	[4]
Rotatable Bonds	2	[4]

Spectral and Analytical Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of **Ethyl 3-aminopyrazine-2-carboxylate**.

Analysis Type	Data	Reference(s)
¹ H NMR	Pyrazine H-6: 7.89 ppm (d, J=2.0 Hz) Amino Group: 7.32 ppm (bs) Ethyl OCH ₂ : 4.45 ppm (quartet) Ethyl CH ₃ : 1.30 ppm (triplet)	[1]
Infrared (IR)	Amino Symmetric Stretch: 3456 cm ⁻¹ Carbonyl Stretch: 1688 cm ⁻¹ Pyrazine Ring Vibrations: 1604 cm ⁻¹ Carbon-Oxygen Stretch: 1187 cm ⁻¹ Carbon-Nitrogen Stretch: 1302 cm ⁻¹	[1]
Mass Spectrometry (MS)	Molecular Ion Peak: m/z 167 Base Peak (Loss of ethoxy group): m/z 122	[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **Ethyl 3-aminopyrazine-2-carboxylate** are provided below. These protocols are based on established chemical transformations for similar pyrazine derivatives.

Synthesis via Fisher Esterification

This protocol describes the synthesis of **Ethyl 3-aminopyrazine-2-carboxylate** from its corresponding carboxylic acid via acid-catalyzed esterification.

Materials:

- 3-Aminopyrazine-2-carboxylic acid
- Anhydrous Ethanol (EtOH)
- Concentrated Sulfuric Acid (H₂SO₄)

- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Ethyl Acetate (EtOAc)
- Hexane

Procedure:

- Suspend 3-aminopyrazine-2-carboxylic acid (1.0 eq) in anhydrous ethanol (10-15 mL per gram of acid).[5]
- Cool the suspension to 0 °C in an ice bath.
- Slowly add concentrated sulfuric acid (0.2 eq) dropwise to the stirred suspension.[5]
- Remove the ice bath and allow the mixture to warm to room temperature. Stir for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
- Once the reaction is complete, pour the mixture into cold water.[5]
- Carefully neutralize the solution by slowly adding saturated sodium bicarbonate solution until the pH reaches ~7-8.[5]
- Extract the aqueous mixture with ethyl acetate (3x volumes).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude solid by recrystallization or column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain pure **Ethyl 3-aminopyrazine-2-carboxylate**.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the esterification process, often leading to higher yields in shorter reaction times.[1]

Materials:

- 3-Aminopyrazine-2-carboxylic acid
- Anhydrous Ethanol (EtOH)
- Acid catalyst (e.g., H₂SO₄)
- Microwave reactor with pressurized vials

Procedure:

- Place 3-aminopyrazine-2-carboxylic acid, a molar excess of anhydrous ethanol, and a catalytic amount of sulfuric acid into a microwave-safe reaction vessel equipped with a magnetic stirrer.
- Seal the vessel and place it in the microwave reactor.
- Irradiate the mixture with microwave power (e.g., 400W) for a short duration (e.g., 2.5 minutes), maintaining the temperature at approximately 60-70 °C.[\[1\]](#)
- After the reaction, cool the vessel to room temperature before opening.
- Work-up and purify the product as described in the Fisher Esterification protocol (steps 5-10).

Characterization Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[\[5\]](#)
- Confirm the presence of characteristic peaks for the pyrazine, amino, and ethyl ester protons as detailed in the spectral data table.[\[1\]](#)

Infrared (IR) Spectroscopy:

- Record the IR spectrum using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.[5]
- Verify the presence of key functional group vibrations, including the N-H stretches of the amino group and the C=O stretch of the ester carbonyl.[1][5]

Mass Spectrometry (MS):

- Analyze the sample using an electron impact (EI) or electrospray ionization (ESI) mass spectrometer to confirm the molecular weight.
- Observe the molecular ion peak (M^+) at $m/z = 167$ and characteristic fragmentation patterns. [1]

Visualized Workflow and Relationships

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent purification of **Ethyl 3-aminopyrazine-2-carboxylate**.

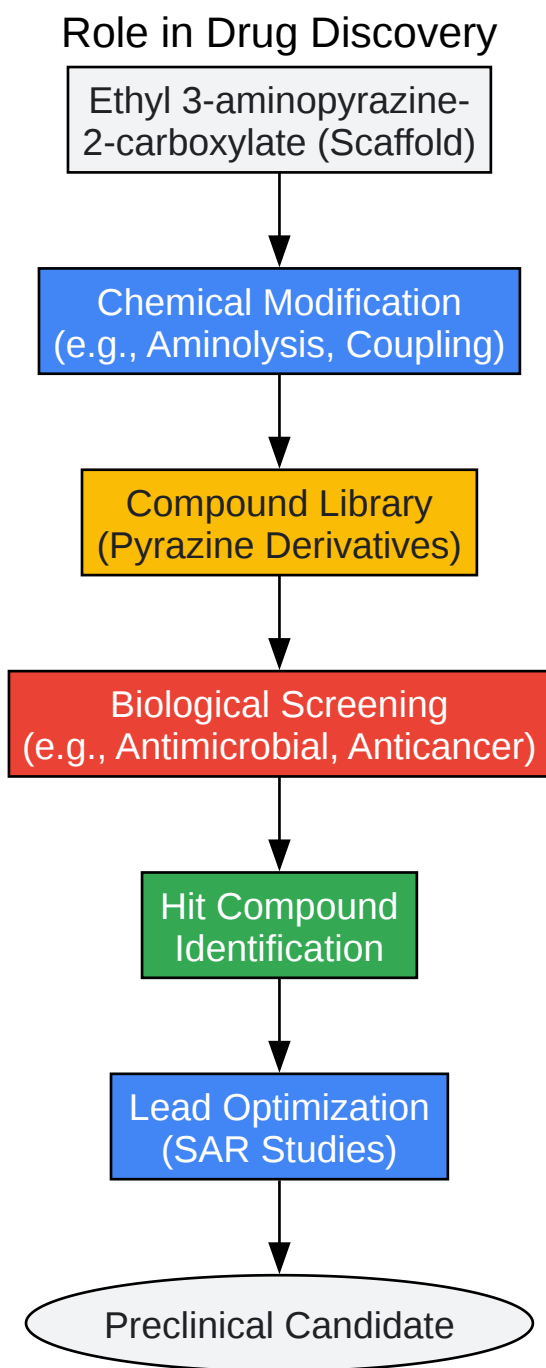


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Caption: General workflow for synthesis and purification.

Logical Relationships in Drug Discovery

This diagram outlines the logical progression from a starting chemical scaffold, like **Ethyl 3-aminopyrazine-2-carboxylate**, to a potential drug candidate.



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Caption: Logical progression in a drug discovery context.

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